molecular formula C20H20N2O5 B2565382 methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate CAS No. 1095752-27-4

methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2565382
CAS No.: 1095752-27-4
M. Wt: 368.389
InChI Key: FFUPVGUHAQGNMZ-UHFFFAOYSA-N
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Description

Methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves multi-step organic reactions. The starting materials often include 4-ethoxy-2-hydroxybenzaldehyde and 5-methyl-1H-pyrazole. The key steps involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Esterification: The benzoate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

    Coupling reactions: The final step involves coupling the pyrazole derivative with the benzoate ester under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding, while the pyrazole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-2-hydroxybenzaldehyde: Shares the ethoxy and hydroxy functional groups.

    5-methyl-1H-pyrazole: Contains the pyrazole ring structure.

    Methyl benzoate: Contains the benzoate ester group.

Uniqueness

Methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is unique due to the combination of these functional groups in a single molecule, which imparts specific chemical and biological properties not found in the individual components.

Biological Activity

Methyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H20N2O4
  • Molecular Weight : 336.36 g/mol
  • CAS Number : 303207-94-5

The structure consists of a benzoate moiety linked to a pyrazole derivative, which is known for various biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. The compound has been evaluated for its ability to inhibit key oncogenic pathways, particularly targeting BRAF(V600E) mutations and other kinases involved in cancer progression. A study highlighted the efficacy of pyrazole derivatives in inhibiting cell proliferation in various cancer cell lines, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. The compound may inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses. Experimental models have shown that compounds with similar structures reduce inflammation markers significantly .

Antibacterial Activity

This compound has demonstrated antibacterial properties against various strains of bacteria. A study evaluating the antibacterial activity of pyrazole derivatives reported moderate to high effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the pyrazole ring and substituents on the aromatic rings can significantly influence its potency and selectivity. For instance:

Substituent Effect on Activity
Hydroxyl groupsIncrease solubility and enhance bioactivity
Ethoxy groupsImprove interaction with biological targets
Methyl substitutionsAffect lipophilicity and cellular uptake

Case Studies

  • Antitumor Efficacy : In a study involving various pyrazole derivatives, this compound was found to inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Inflammation Model : In vivo studies using lipopolysaccharide (LPS)-induced inflammation models showed that treatment with the compound significantly reduced edema and inflammatory cytokine levels compared to controls .
  • Antibacterial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent .

Properties

IUPAC Name

methyl 4-[[3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-4-26-15-9-10-16(17(23)11-15)18-19(12(2)21-22-18)27-14-7-5-13(6-8-14)20(24)25-3/h5-11,23H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUPVGUHAQGNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=C(C=C3)C(=O)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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